molecular formula C8H7NO2S B8801683 Ethyl 5-cyanothiophene-2-carboxylate

Ethyl 5-cyanothiophene-2-carboxylate

Cat. No.: B8801683
M. Wt: 181.21 g/mol
InChI Key: PUMNWJHNSFVHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyanothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano (-CN) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing cyano and ester groups, which activate the thiophene ring for electrophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 5-cyanothiophene-2-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2H2,1H3

InChI Key

PUMNWJHNSFVHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
  • Structure: Differs by having a methylthio (-SMe) group at the 5-position and a cyano group at the 4-position.
  • Reactivity: The methylthio group is electron-donating, reducing the ring’s electrophilicity compared to the cyano group in the 5-position. This alters regioselectivity in further functionalization reactions .
Methyl 5-cyanothiophene-2-carboxylate
  • Structure : Replaces the ethyl ester with a methyl ester (-COOMe).
  • Physicochemical Properties : The smaller ester group marginally increases solubility in polar solvents compared to the ethyl analogue.
  • Bioactivity : Demonstrated utility as a kinase inhibitor intermediate, with slight differences in metabolic stability due to ester hydrolysis rates .

Functional Group Modifications

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Structure : Incorporates a bromo (-Br) substituent at the 3-position and a sulfanyl-linked ethoxycarbonyl group at the 5-position.
  • Reactivity : Bromine enhances halogen bonding, facilitating Suzuki-Miyaura couplings. The sulfanyl group enables thiol-ene click chemistry.
  • Crystallography : Exhibits a planar thiophene ring with hydrogen bonding (2.554 Å) between the sulfanyl group and carbonyl oxygen, stabilizing its crystal lattice .
Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structure : Features dual ester groups (2- and 4-positions) and an acetamido (-NHAc) group at the 5-position.
  • Synthesis: Prepared via condensation of ethyl acetoacetate with sulfur and malononitrile, followed by acetylation .
  • Applications : Used in antimicrobial studies; the acetamido group enhances hydrogen-bonding interactions with bacterial targets .

Heterocyclic Analogues

Ethyl 5-aminobenzo[b]selenophene-2-carboxylate
  • Structure: Replaces the thiophene sulfur with selenium (benzo[b]selenophene core).
  • Electronic Properties : Selenium’s larger atomic radius and polarizability increase π-conjugation, red-shifting absorption spectra compared to sulfur analogues.
  • Bioactivity : Shows enhanced antioxidant activity due to selenium’s redox-active nature .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound 5-CN, 2-COOEt 120–122 Moderate Pharmaceutical intermediates
Mthis compound 5-CN, 2-COOMe 115–117 High Kinase inhibitors
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate 4-CN, 5-SMe, 2-COOEt 98–100 Low Antimicrobial agents

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